3-bromo-4-(2-chloroethyl)pyridine hydrochloride
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Overview
Description
3-Bromo-4-(2-chloroethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H7BrClN·HCl. It is a derivative of pyridine, featuring bromine and chlorine atoms on the pyridine ring and an ethyl group substituted at the 4-position. This compound is commonly used in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation reactions, where pyridine derivatives are treated with bromine and chlorine sources under controlled conditions.
Alkylation: Another method involves the alkylation of pyridine with 2-chloroethyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions, often using continuous flow reactors to ensure consistent quality and yield. The reactions are carried out under stringent temperature and pressure controls to optimize the formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine atoms into hydrogen atoms, leading to different reduced forms.
Substitution: Substitution reactions are common, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of substituted pyridines and related compounds.
Scientific Research Applications
3-Bromo-4-(2-chloroethyl)pyridine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studying enzyme inhibitors and receptor binding assays.
Medicine: In the development of pharmaceuticals and drug discovery.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in pharmaceutical research, it may act as an inhibitor of specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
3-Chloro-4-(2-bromoethyl)pyridine hydrochloride: Similar structure with chlorine and bromine positions swapped.
4-Bromo-2-(2-chloroethyl)pyridine hydrochloride: Different position of the ethyl group on the pyridine ring.
Uniqueness: 3-Bromo-4-(2-chloroethyl)pyridine hydrochloride is unique due to its specific arrangement of halogen atoms and the ethyl group, which influences its reactivity and applications. This arrangement allows for distinct chemical properties and reactivity patterns compared to similar compounds.
Properties
CAS No. |
2402829-28-9 |
---|---|
Molecular Formula |
C7H8BrCl2N |
Molecular Weight |
257 |
Purity |
95 |
Origin of Product |
United States |
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